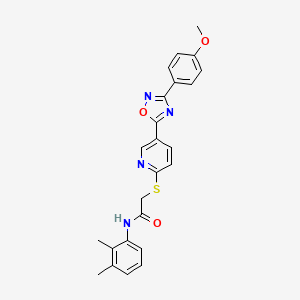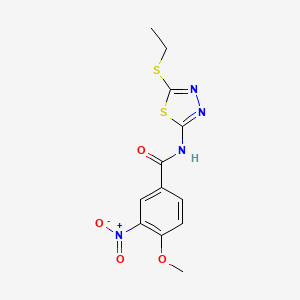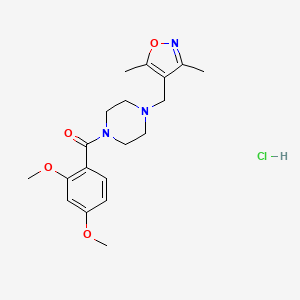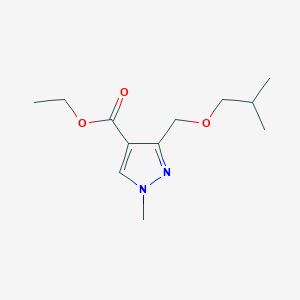
2-Amino-N-(1H-indol-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-N-(1H-indol-3-ylmethyl)propanamide” is a chemical compound with the empirical formula C11H13N3O . It has a molecular weight of 203.24 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A series of novel small molecule inhibitors have been designed and synthesized based on three regional optimizations of the lead compound . The lead compound was identified using structure-based virtual screening in conjunction with surface plasmon resonance (SPR)-based binding assays .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(C(N)=O)CC1=CNC2=C1C=CC=C2 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has an empirical formula of C11H13N3O and a molecular weight of 203.24 .科学的研究の応用
Corrosion Inhibition
3-Amino alkylated indoles, structurally related to 2-Amino-N-(1H-indol-3-ylmethyl)propanamide, have been investigated for their role in corrosion inhibition. These compounds exhibit significant inhibition efficiencies for mild steel in acidic environments, attributed to their ability to adsorb onto the steel surface. The efficiency of these inhibitors is influenced by the structure of the amino group, with cyclic amino groups offering higher efficiency. This application is critical in extending the lifespan of metal components in various industrial applications (Verma et al., 2016).
Potential in SARS-CoV-2 Treatment
Compounds with a fragment similar to "this compound" have been synthesized and found to possess a fragment akin to Brequinar, a compound utilized in SARS-CoV-2 treatment trials. This highlights the potential of these compounds in the development of treatments against COVID-19 and related viral infections (Manolov et al., 2020).
Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides, closely related to the chemical structure of interest, have been synthesized and their immunosuppressive activities evaluated. These compounds have shown significant potential in inhibiting murine splenocytes proliferation and delaying hypersensitivity reactions in vivo, suggesting a promising avenue for the development of new immunosuppressive drugs (Giraud et al., 2010).
Urease Inhibition for Therapeutic Applications
Novel indole-based compounds with structural similarities have demonstrated potent urease inhibition, a promising target for the treatment of diseases caused by urease-producing bacteria. These compounds offer a new approach to the design of urease inhibitors with potential applications in pharmaceuticals (Nazir et al., 2018).
Anticancer Activity
Some derivatives have been synthesized with potential anticancer activities, indicating the versatility of this chemical structure in contributing to the development of new anticancer agents. These compounds have shown efficacy against various cancer cell lines, demonstrating their potential as novel therapeutic agents (Kumar et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, affecting cell division .
Pharmacokinetics
The compound’s molecular weight (20324 g/mol) and its solubility in organic solvents such as ethanol, methanol, and acetone suggest that it may have good bioavailability .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin .
Action Environment
特性
IUPAC Name |
2-amino-N-(1H-indol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(13)12(16)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-6,8,14H,7,13H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBDELQFFBPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540851-27-1 |
Source


|
| Record name | 2-amino-N-[(1H-indol-3-yl)methyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)
![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)



![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

